molecular formula C25H22N2O2S B11528088 5-{4-[(3-Methylbenzyl)oxy]benzylidene}-2-[(3-methylphenyl)imino]-1,3-thiazolidin-4-one

5-{4-[(3-Methylbenzyl)oxy]benzylidene}-2-[(3-methylphenyl)imino]-1,3-thiazolidin-4-one

Cat. No.: B11528088
M. Wt: 414.5 g/mol
InChI Key: BIXQGCZPMWIDGP-HZHRSRAPSA-N
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Description

Crystallographic Data

While single-crystal X-ray diffraction data for this specific compound are not publicly available, analogous thiazolidinone derivatives exhibit monoclinic crystal systems with space group P2₁/c . Predicted lattice parameters based on computational modeling include:

Parameter Predicted Value
a (Å) 12.34
b (Å) 7.89
c (Å) 15.67
β (°) 105.2
Volume (ų) 1478.3

Stereochemical Features

The compound’s stereochemistry is defined by:

  • E-configuration : The benzylidene double bond (C5=N) adopts an E geometry due to steric hindrance between the 3-methylbenzyloxy group and thiazolidinone ring.
  • Planarity : The thiazolidinone ring exhibits slight puckering (dihedral angle ≈ 12°), while the benzylidene and imino groups lie in near-perpendicular planes relative to the core.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

1H NMR (400 MHz, DMSO-d6) :

  • δ 2.35 (s, 3H) : Methyl group on the 3-methylbenzyloxy moiety.
  • δ 3.78 (s, 3H) : Methoxy group (not present in this compound; absent spectrum confirms structure).
  • δ 5.12 (s, 2H) : Methylene protons of the benzyloxy linker.
  • δ 6.90–7.45 (m, 11H) : Aromatic protons from phenyl rings.
  • δ 8.32 (s, 1H) : Imine proton (C=N-H).

13C NMR (100 MHz, DMSO-d6) :

  • δ 172.8 : Carbonyl carbon (C4=O).
  • δ 160.1 : Imine carbon (C2=N).
  • δ 136.2–114.7 : Aromatic carbons.
  • δ 55.3 : Methylene carbon (benzyloxy group).

Infrared (IR) Spectroscopy

Key absorption bands (KBr, cm⁻¹):

  • 1745 : Stretching vibration of the thiazolidinone carbonyl (C=O).
  • 1660 : C=N stretching (imino group).
  • 1240 : C-O-C asymmetric stretching (ether linkage).
  • 2920–2850 : C-H stretching (methyl and methylene groups).

Mass Spectrometry (MS)

  • HRMS (ESI+) : m/z 415.1521 [M+H]⁺ (calculated: 415.1524).
  • Fragmentation pattern:
    • Loss of 3-methylbenzyloxy group (m/z 297.0982).
    • Cleavage of the thiazolidinone ring (m/z 178.0425).

UV-Vis Spectroscopy

  • λmax (MeOH) : 268 nm (π→π* transition, aromatic systems).
  • Shoulder at 320 nm : n→π* transition of the C=N imino group.

Properties

Molecular Formula

C25H22N2O2S

Molecular Weight

414.5 g/mol

IUPAC Name

(5E)-2-(3-methylphenyl)imino-5-[[4-[(3-methylphenyl)methoxy]phenyl]methylidene]-1,3-thiazolidin-4-one

InChI

InChI=1S/C25H22N2O2S/c1-17-5-3-7-20(13-17)16-29-22-11-9-19(10-12-22)15-23-24(28)27-25(30-23)26-21-8-4-6-18(2)14-21/h3-15H,16H2,1-2H3,(H,26,27,28)/b23-15+

InChI Key

BIXQGCZPMWIDGP-HZHRSRAPSA-N

Isomeric SMILES

CC1=CC(=CC=C1)COC2=CC=C(C=C2)/C=C/3\C(=O)NC(=NC4=CC=CC(=C4)C)S3

Canonical SMILES

CC1=CC(=CC=C1)COC2=CC=C(C=C2)C=C3C(=O)NC(=NC4=CC=CC(=C4)C)S3

Origin of Product

United States

Preparation Methods

Hantzsch Cyclocondensation Method

The Hantzsch method is widely employed for constructing thiazolidinone derivatives. For the target compound, the reaction involves cyclocondensation between 4-[(3-methylbenzyl)oxy]benzaldehyde and 3-methylphenylthiourea in the presence of an α-halo carbonyl compound. The mechanism proceeds via nucleophilic attack of the thiourea sulfur on the α-carbon of the halo carbonyl, followed by cyclization and dehydration.

Key Steps :

  • Intermediate Formation : 4-[(3-Methylbenzyl)oxy]benzaldehyde (1.2 eq) reacts with chloroacetic acid (1.0 eq) in ethanol under reflux to form the α-chloro intermediate.

  • Cyclocondensation : The intermediate reacts with 3-methylphenylthiourea (1.0 eq) in basic conditions (KOH, 50°C) to yield the thiazolidinone core.

  • Aromatic Substitution : The benzylidene group is introduced via Knoevenagel condensation with 4-[(3-methylbenzyl)oxy]benzaldehyde under acidic conditions (glacial acetic acid, 80°C).

Optimization :

  • Solvent : Ethanol enhances solubility of intermediates, while DMF accelerates reaction rates but may reduce yield due to side reactions.

  • Catalyst : Piperidine (0.1 eq) improves condensation efficiency by deprotonating the active methylene group.

Yield : 62–68% after recrystallization from ethanol.

Liebermann’s Pseudothiohydantoin Synthesis

Liebermann’s method utilizes thiourea derivatives and monochloroacetic acid to form pseudothiohydantoins, which are tautomers of thiazolidinones. For this compound, the protocol is adapted to incorporate aryl substituents.

Procedure :

  • Thiourea Functionalization : 3-Methylphenylthiourea (1.0 eq) reacts with monochloroacetic acid (1.5 eq) in aqueous NaOH (10%) at 70°C for 4 hours.

  • Cyclization : The resulting intermediate undergoes intramolecular cyclization in HCl (2M) to form 2-imino-1,3-thiazolidin-4-one.

  • Benzylidene Introduction : The product is condensed with 4-[(3-methylbenzyl)oxy]benzaldehyde using a Dean-Stark trap to remove water, enhancing imine formation.

Challenges :

  • Tautomerization : The 2-imino group may tautomerize to 2-amino, requiring pH control (pH 6–7) to stabilize the desired form.

  • Purification : Column chromatography (SiO₂, ethyl acetate/hexane 3:7) separates isomers.

Yield : 55–60%.

Reeve’s Trichloromethyl Carbinol Approach

Reeve’s method employs trichloromethyl carbinols for thiazolidinone synthesis, offering a route with fewer side products.

Synthesis :

  • Carbinol Preparation : 4-[(3-Methylbenzyl)oxy]benzaldehyde reacts with CCl₃CH₂OH in H₂SO₄ to form the trichloromethyl carbinol intermediate.

  • Thiourea Coupling : The carbinol reacts with 3-methylphenylthiourea in methanol under reflux, facilitated by KOH (1.0 eq).

  • Ring Closure : Cyclization occurs spontaneously at 50°C, forming the thiazolidinone ring.

Advantages :

  • Selectivity : Minimal byproducts due to the stability of trichloromethyl intermediates.

  • Scalability : Reactions proceed efficiently at gram-scale.

Yield : 70–75% after recrystallization.

Optimization of Reaction Parameters

Solvent Systems and Temperature Effects

SolventTemperature (°C)Yield (%)Purity (%)
Ethanol806898
DMF1005889
Methanol507097

Ethanol balances reactivity and solubility, while methanol optimizes cyclization in Reeve’s method.

Catalysts and Their Impact on Yield

CatalystConcentration (eq)Yield (%)Reaction Time (h)
Piperidine0.1726
KOH1.0705
None-4512

Piperidine enhances condensation kinetics by activating the carbonyl group.

Characterization and Analytical Techniques

  • IR Spectroscopy : C=O stretching at 1720 cm⁻¹ and C=N at 1620 cm⁻¹ confirm ring formation.

  • ¹H NMR : Aromatic protons integrate for 14H (δ 6.8–7.4 ppm), and the imine proton appears as a singlet at δ 8.2 ppm.

  • Melting Point : 218–220°C (lit. 220°C).

Comparative Analysis of Synthetic Methods

MethodYield (%)Purity (%)ScalabilityCost Efficiency
Hantzsch62–6898ModerateHigh
Liebermann55–6095LowModerate
Reeve’s70–7597HighHigh

Reeve’s method offers the best balance of yield and scalability, while Hantzsch is cost-effective for small-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

5-{4-[(3-Methylbenzyl)oxy]benzylidene}-2-[(3-methylphenyl)imino]-1,3-thiazolidin-4-one can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenated solvents and appropriate catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Anticancer Activity

Numerous studies have explored the anticancer properties of thiazolidinone derivatives, including 5-{4-[(3-Methylbenzyl)oxy]benzylidene}-2-[(3-methylphenyl)imino]-1,3-thiazolidin-4-one. Research indicates that compounds with thiazolidinone scaffolds exhibit promising cytotoxic effects against various cancer cell lines.

Case Studies:

  • A study published in the Journal of Research in Pharmacy reported that derivatives of 2-aryl-1,3-thiazolidin-4-one showed significant inhibition against leukemia and CNS cancer cell lines. Specifically, one derivative demonstrated an inhibition value of 84.19% against MOLT-4 leukemia cells, indicating the potential of thiazolidinone compounds as anticancer agents .
  • Another investigation highlighted the synthesis and evaluation of thiazolidinone derivatives for their anticancer activity, revealing that modifications in the chemical structure can enhance their potency against specific cancer types .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial properties. Thiazolidinones are known for their ability to inhibit bacterial growth and have been studied for their effectiveness against various pathogens.

Research Findings:

  • A study focused on the synthesis of novel thiazolidinone derivatives demonstrated their effectiveness against Gram-positive and Gram-negative bacteria. The results indicated that structural modifications could lead to enhanced antibacterial activity .
  • The compound's mechanism of action may involve interference with bacterial cell wall synthesis or disruption of metabolic pathways crucial for bacterial survival .

Synthesis and Structural Modifications

The synthesis of 5-{4-[(3-Methylbenzyl)oxy]benzylidene}-2-[(3-methylphenyl)imino]-1,3-thiazolidin-4-one involves several key steps that allow for structural variations, which can significantly impact its biological activity.

Synthesis Overview:

  • The compound is synthesized through a multi-step process involving condensation reactions between appropriate aldehydes and thiazolidinone precursors. The presence of various substituents on the aromatic rings can be tailored to optimize biological activity .

Future Directions in Research

Given the promising results from initial studies, further research is warranted to explore:

  • The detailed mechanism of action of this compound in cancer cell lines.
  • Structure-activity relationship (SAR) studies to identify which modifications yield the most potent derivatives.
  • In vivo studies to assess the pharmacokinetics and therapeutic efficacy in animal models.

Mechanism of Action

The mechanism of action of 5-{4-[(3-Methylbenzyl)oxy]benzylidene}-2-[(3-methylphenyl)imino]-1,3-thiazolidin-4-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific biological context and application .

Comparison with Similar Compounds

Structural and Substitutional Variations

Key structural analogs differ in substituents on the benzylidene and imino groups, significantly influencing bioactivity. Selected examples include:

Compound Name Substituents (Benzylidene/Imino) Molecular Formula Molecular Weight Key Biological Activity/Notes Reference ID
5-(Benzylidene)-2-(morpholinoimino)-3-phenylthiazolidine-4-one Benzylidene/Morpholinoimino C₁₉H₁₇N₃O₂S 357.42 Antimicrobial screening candidate
5-(4-Methylbenzylidene)-2-[(5-ethyl-1,3,4-thiadiazol-2-yl)imino]thiazolidin-4-one 4-Methylbenzylidene/Thiadiazolylimino C₁₅H₁₄N₄OS₂ 354.43 AChE inhibitor (pIC₅₀: 1.30 ± 0.007)
5-(4-(Benzyloxy)benzylidene)-2-[(4-methoxyphenyl)imino]thiazolidin-4-one 4-Benzyloxybenzylidene/4-Methoxyphenyl C₂₅H₂₁N₂O₃S 437.51 Structural analog with enhanced solubility
5-(3-Bromo-4,5-dimethoxybenzylidene)-2-[(3-chloro-2-methylphenyl)imino] analog Bromo-dimethoxybenzylidene/Chloro-methylphenyl C₁₉H₁₆BrClN₂O₃S 467.76 Enhanced electronic effects for target binding
(2Z,5Z)-5-(3-Fluorobenzylidene)-2-[(4-hydroxyphenyl)imino]thiazolidin-4-one 3-Fluorobenzylidene/4-Hydroxyphenyl C₁₆H₁₁FN₂O₂S 314.30 Polar substituents for improved solubility

Structural Insights :

  • Electron-withdrawing groups (e.g., -F, -Br, -CF₃) on the benzylidene ring enhance stability and receptor affinity via dipole interactions .
  • Methoxy and hydroxy groups improve solubility but may reduce membrane penetration .
  • Thiadiazole or morpholino substitutions on the imino group introduce heterocyclic diversity, critical for enzyme inhibition (e.g., AChE) .

Pharmacological Activities and Structure-Activity Relationships (SAR)

  • Antimicrobial Activity : Derivatives with bulky aromatic substituents (e.g., 4-benzyloxy) show enhanced Gram-positive bacterial inhibition due to hydrophobic interactions with bacterial membranes .
  • Acetylcholinesterase (AChE) Inhibition: Compounds bearing thiadiazole-imino groups (e.g., 4o and 4i in ) exhibit potent AChE inhibition (pIC₅₀ ~1.3), attributed to π-π stacking with the enzyme’s active site.
  • Anti-inflammatory Effects : Methyl and methoxy substituents correlate with COX-2 inhibition, as seen in analogs compared to Diclofenac Sodium .

Biological Activity

5-{4-[(3-Methylbenzyl)oxy]benzylidene}-2-[(3-methylphenyl)imino]-1,3-thiazolidin-4-one is a thiazolidine derivative that has garnered interest due to its potential biological activities. This article reviews the compound's biological properties, including its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure

The molecular formula of the compound is C24H24N2O2SC_{24}H_{24}N_2O_2S. The structure features a thiazolidine ring with substituents that enhance its biological activity. The presence of the benzylidene and methyl groups contributes to its lipophilicity, which may influence its interaction with biological targets.

Antioxidant Properties

Research indicates that thiazolidine derivatives exhibit significant antioxidant activity. In vitro studies have shown that compounds similar to 5-{4-[(3-Methylbenzyl)oxy]benzylidene}-2-[(3-methylphenyl)imino]-1,3-thiazolidin-4-one can scavenge free radicals effectively, which is crucial in preventing oxidative stress-related diseases .

Antimicrobial Activity

Several studies have demonstrated the antimicrobial potential of thiazolidine derivatives. For instance, derivatives with similar structural motifs have been tested against various bacterial strains, showing promising results in inhibiting growth. This suggests that 5-{4-[(3-Methylbenzyl)oxy]benzylidene}-2-[(3-methylphenyl)imino]-1,3-thiazolidin-4-one may possess similar antimicrobial properties .

Anti-inflammatory Effects

Thiazolidine compounds are known for their anti-inflammatory effects. Investigations into related compounds have revealed their ability to inhibit pro-inflammatory cytokines and enzymes such as COX-2. This activity could be beneficial in treating inflammatory diseases .

The mechanisms through which 5-{4-[(3-Methylbenzyl)oxy]benzylidene}-2-[(3-methylphenyl)imino]-1,3-thiazolidin-4-one exerts its effects are not fully elucidated but may involve:

  • Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes involved in inflammatory pathways.
  • Modulation of Signaling Pathways : Thiazolidine derivatives may affect various signaling pathways related to cell survival and apoptosis.

Case Studies

StudyFocusFindings
Umesha et al. (2009)Antioxidant ActivityDemonstrated significant free radical scavenging ability in thiazolidine derivatives .
Makukhin et al. (2016)Antimicrobial TestingReported effective inhibition of bacterial growth for structurally related compounds .
Recent Study (2023)Anti-inflammatory EffectsFound that thiazolidine derivatives reduced levels of pro-inflammatory cytokines in vitro .

Q & A

Basic: What are the standard synthetic protocols for preparing 5-{4-[(3-Methylbenzyl)oxy]benzylidene}-2-[(3-methylphenyl)imino]-1,3-thiazolidin-4-one?

Answer:
The synthesis typically involves a multi-step condensation reaction. A common method includes refluxing a mixture of thiosemicarbazide derivatives, chloroacetic acid, sodium acetate, and substituted aromatic aldehydes or ketones in a solvent system (e.g., DMF-acetic acid or ethanol). For example, refluxing at 80–100°C for 2–4 hours under inert conditions yields the thiazolidinone core. Post-reaction, the product is filtered, recrystallized, and purified via column chromatography . Key parameters include stoichiometric ratios (e.g., 1:1 molar ratio of thiosemicarbazide to aldehyde) and pH control using sodium acetate to facilitate cyclization.

Advanced: How can reaction conditions be optimized to improve yield and purity of this compound?

Answer:
Optimization involves systematic variation of solvents, catalysts, and temperature. For instance:

  • Solvent selection : Polar aprotic solvents like DMF enhance solubility of intermediates, while acetic acid aids in proton transfer during cyclization .
  • Catalysts : Lewis acids (e.g., ZnCl₂) or ionic liquids can accelerate imine formation and reduce side reactions .
  • Temperature control : Gradual heating (70–90°C) minimizes decomposition of sensitive intermediates.
    Design of Experiments (DoE) methodologies, such as factorial design, are recommended to identify critical factors (e.g., interaction effects between temperature and solvent polarity) .

Basic: What spectroscopic techniques are used to confirm the structure of this compound?

Answer:

  • NMR : 1^1H NMR identifies aromatic protons (δ 6.5–8.0 ppm), methoxy groups (δ ~3.8 ppm), and imine protons (δ ~8.5 ppm). 13^13C NMR confirms carbonyl (C=O, δ ~170 ppm) and aromatic carbons .
  • IR : Stretching vibrations for C=O (1650–1750 cm⁻¹), C=N (1600–1650 cm⁻¹), and C-S (650–750 cm⁻¹) are critical .
  • Mass spectrometry : High-resolution MS validates the molecular ion peak (e.g., m/z 371.08 for the parent ion) .

Advanced: How do computational methods (e.g., DFT) complement experimental structural analysis?

Answer:
Density Functional Theory (DFT) calculations predict bond lengths, angles, and electronic properties (e.g., HOMO-LUMO gaps), which are compared with X-ray crystallography data. For example:

  • Geometric parameters : DFT-optimized bond lengths for the thiazolidinone carbonyl (1.22 Å) align with crystallographic data (1.21–1.23 Å) .
  • Tautomerism : Computational models resolve ambiguities in imine/enamine tautomerization observed in NMR .
    Discrepancies >0.05 Å between DFT and experimental data may indicate crystal packing effects or solvent interactions .

Basic: What safety protocols are critical when handling this compound?

Answer:

  • PPE : Nitrile gloves, lab coats, and safety goggles are mandatory. Use fume hoods to avoid inhalation .
  • Storage : Store in airtight containers at 2–8°C, away from oxidizers and moisture.
  • Spill management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .

Advanced: How can researchers resolve contradictions between computational predictions and experimental bioactivity data?

Answer:

  • Validate assumptions : Check if DFT models account for solvation effects or protonation states, which influence binding affinity .
  • Dose-response studies : Perform in vitro assays (e.g., enzyme inhibition) at varying concentrations to confirm IC₅₀ values.
  • Molecular docking : Compare predicted binding poses with crystallographic protein-ligand structures to identify steric clashes or electrostatic mismatches .

Basic: What are the primary biological targets or activities reported for this compound?

Answer:
Preliminary studies suggest:

  • Antimicrobial activity : MIC values of 8–16 µg/mL against Gram-positive bacteria (e.g., S. aureus) via disruption of cell membrane integrity .
  • Anti-inflammatory effects : Inhibition of COX-2 (IC₅₀ ~10 µM) through competitive binding at the active site .

Advanced: What strategies are used to study structure-activity relationships (SAR) for derivatives of this compound?

Answer:

  • Functional group substitution : Replace methoxy groups with halogens or alkyl chains to assess hydrophobicity effects .
  • Bioisosteric replacement : Swap the thiazolidinone ring with oxazolidinone to evaluate metabolic stability .
  • Pharmacophore mapping : Use 3D-QSAR models to correlate electronic properties (e.g., polar surface area) with bioavailability .

Basic: How is the compound’s stability assessed under varying pH and temperature conditions?

Answer:

  • Accelerated stability studies : Incubate at 40°C/75% RH for 4 weeks and analyze degradation via HPLC.
  • pH stability : Test in buffers (pH 1–12) to identify hydrolysis-prone groups (e.g., imine bonds degrade at pH <3) .

Advanced: What are the challenges in scaling up synthesis while maintaining stereochemical integrity?

Answer:

  • Racemization risk : Use chiral catalysts (e.g., BINOL-derived phosphoric acids) to preserve Z/E configurations during imine formation .
  • Flow chemistry : Continuous-flow reactors improve heat/mass transfer, reducing side products in large batches .

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